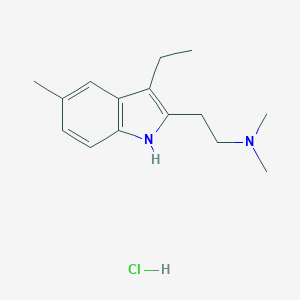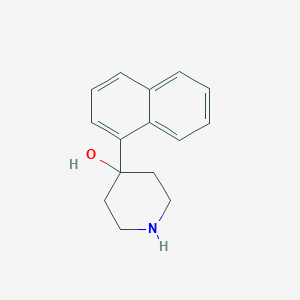
Camellianin A
Vue d'ensemble
Description
Camellianin A is a natural flavonoid predominantly found in the leaves of Adinandra nitida, a plant native to southern China. This compound is known for its diverse bioactivities, including anti-inflammatory, antioxidant, anticancer, and cardiovascular protective effects . It is a significant component of Shiyacha, a traditional health tea consumed for its medicinal properties .
Applications De Recherche Scientifique
Chemistry: It is used as a natural antioxidant in food preservation and as a reference compound in analytical chemistry.
Medicine: The compound has shown promising anticancer properties, particularly in inhibiting the proliferation of human hepatocellular liver carcinoma and breast adenocarcinoma cell lines.
Mécanisme D'action
Target of Action
Camellianin A, a flavonoid found in Adinandra nitida leaves, primarily targets the Angiotensin-Converting Enzyme (ACE) . ACE plays a crucial role in the Renin-Angiotensin System (RAS), which regulates blood pressure and fluid balance. In addition, this compound has shown to have an anti-proliferative effect on human hepatocellular liver carcinoma (Hep G2) and human breast adenocarcinoma (MCF-7) cell lines .
Biochemical Pathways
This compound affects several biochemical pathways. It regulates the oxidative stress signaling pathway protein levels of nuclear factor E2-related factor 2 (Nrf2)/heme-oxygenase-1 (HO-1), the expression of inflammatory cytokines, the phosphorylated nuclear factor-kappaB p65 (p-NF-κB)/nuclear factor-kappaB p65 (NF-κB) ratio, the phospho-p44/42 mitogen-activated protein kinase (p-MAPK), and the apoptosis-related protein levels of BCL2-associated X (Bax)/B cell leukemia/lymphoma 2 (Bcl2) in the liver .
Pharmacokinetics
The pharmacokinetics of this compound reveal that it is rapidly eliminated with a half-life of 92.6 ± 41.4 hours and a clearance rate of 3.19 ± 0.471 L/min/kg . It has a low oral bioavailability of 299% .
Result of Action
The action of this compound results in a significant increase in the G0/G1 cell population, indicating cell cycle arrest . It also induces apoptosis in Hep G2 and MCF-7 cancer cells . In vivo, this compound reduces hepatocyte apoptosis, as well as hepatic TNF-α, IL-6, IL-1β, and malondialdehyde (MDA) levels, in a mouse model of carbon tetrachloride-induced liver injury .
Safety and Hazards
Analyse Biochimique
Biochemical Properties
Camellianin A interacts with various biomolecules, including enzymes and proteins. It has been found to inhibit the angiotensin-converting enzyme (ACE) by 30.16% when used at a concentration of 500 µg/ml .
Cellular Effects
This compound has significant effects on various types of cells. It inhibits the proliferation of human hepatocellular liver carcinoma Hep G2 and human breast adenocarcinoma MCF-7 cell lines in a dose-dependent manner . It induces cell cycle arrest at the G1 phase and apoptosis in these cells .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with biomolecules and its impact on gene expression. It affects the progress of the cell cycle and induces cells to enter into apoptosis .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound shows a dose-dependent inhibitory effect. Nearly 33.8% of MCF-7 and 8.7% of Hep G2 cells were inhibited by 200 µM this compound .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Camellianin A can be isolated from the leaves of Adinandra nitida using high-performance liquid chromatography coupled with photodiode array detection and electrospray ionization mass spectrometry . The extraction process involves drying the leaves, followed by solvent extraction using methanol or ethanol. The crude extract is then purified through chromatographic techniques to obtain pure this compound.
Industrial Production Methods: Currently, there is limited information on the large-scale industrial production of this compound. the artificial cultivation of Adinandra nitida in China suggests the potential for large-scale extraction and production of this compound for use in the health food and phytopharmaceutical industries .
Analyse Des Réactions Chimiques
Types of Reactions: Camellianin A undergoes various chemical reactions, including:
Oxidation: this compound exhibits antioxidant properties, indicating its ability to undergo oxidation reactions.
Reduction: The compound can participate in reduction reactions, particularly in biological systems where it acts as an antioxidant.
Substitution: this compound can undergo substitution reactions, particularly in the presence of strong nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride can be used.
Substitution: Strong nucleophiles like sodium methoxide and potassium tert-butoxide are commonly used.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may result in the formation of quinones, while reduction can yield reduced flavonoid derivatives.
Comparaison Avec Des Composés Similaires
Camellianin A is unique among flavonoids due to its specific bioactivities and molecular structure. Similar compounds include:
Quercetin: Another flavonoid with antioxidant and anti-inflammatory properties, but with different molecular targets and pathways.
Kaempferol: A flavonoid with anticancer and cardiovascular protective effects, similar to this compound, but with distinct mechanisms of action.
Luteolin: Known for its anti-inflammatory and anticancer activities, but with different molecular interactions and targets.
This compound stands out due to its potent α-glucosidase inhibitory activity and its significant presence in Adinandra nitida leaves, making it a valuable compound for various scientific and industrial applications .
Propriétés
IUPAC Name |
[4,5-dihydroxy-6-[7-hydroxy-2-(4-hydroxyphenyl)-4-oxochromen-5-yl]oxy-3-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-2-yl]methyl acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H32O15/c1-11-22(34)23(35)25(37)28(40-11)44-27-20(10-39-12(2)30)43-29(26(38)24(27)36)42-19-8-15(32)7-18-21(19)16(33)9-17(41-18)13-3-5-14(31)6-4-13/h3-9,11,20,22-29,31-32,34-38H,10H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHJULGLSOARXMO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)OC2C(OC(C(C2O)O)OC3=CC(=CC4=C3C(=O)C=C(O4)C5=CC=C(C=C5)O)O)COC(=O)C)O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H32O15 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
620.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Camellianin A | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0029908 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
109232-77-1 | |
| Record name | Camellianin A | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0029908 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
196 - 197 °C | |
| Record name | Camellianin A | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0029908 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![1,2,3,4,6,7,8,9-Octafluoro-5,5,10,10-tetraphenylbenzo[b][1,4]benzodigermine](/img/structure/B25664.png)
![(2-Aminobenzo[d]thiazol-6-yl)methanol](/img/structure/B25668.png)
![6-chloro-4H-[1,3]dioxino[5,4-c]isoquinoline](/img/structure/B25669.png)



